4-(4-(Benzo[d]oxazol-2-yl)styryl)-N-phenylbenzamide

LOXL2 inhibitor amine oxidase fibrosis

4-(4-(Benzo[d]oxazol-2-yl)styryl)-N-phenylbenzamide is a fully synthetic, small-molecule benzoxazole-styryl-benzamide that acts as a direct inhibitor of lysyl oxidase-like 2 (LOXL2), a copper-dependent amine oxidase implicated in pathological fibrosis and metastatic progression. It incorporates a trans-stilbene-type conjugated π-system bridging a 2-phenyl-benzoxazole terminus and a terminal N-phenyl-benzamide moiety, generating a rigid, elongated pharmacophore.

Molecular Formula C28H20N2O2
Molecular Weight 416.5 g/mol
Cat. No. B12891496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-(Benzo[d]oxazol-2-yl)styryl)-N-phenylbenzamide
Molecular FormulaC28H20N2O2
Molecular Weight416.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C=CC3=CC=C(C=C3)C4=NC5=CC=CC=C5O4
InChIInChI=1S/C28H20N2O2/c31-27(29-24-6-2-1-3-7-24)22-16-12-20(13-17-22)10-11-21-14-18-23(19-15-21)28-30-25-8-4-5-9-26(25)32-28/h1-19H,(H,29,31)/b11-10+
InChIKeyNIKVPXKBIWZXKY-ZHACJKMWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-(Benzo[d]oxazol-2-yl)styryl)-N-phenylbenzamide: Sourcing the Defined LOXL2-Inhibiting Benzoxazole-Styryl-Benzamide


4-(4-(Benzo[d]oxazol-2-yl)styryl)-N-phenylbenzamide is a fully synthetic, small-molecule benzoxazole-styryl-benzamide that acts as a direct inhibitor of lysyl oxidase-like 2 (LOXL2), a copper-dependent amine oxidase implicated in pathological fibrosis and metastatic progression. It incorporates a trans-stilbene-type conjugated π-system bridging a 2-phenyl-benzoxazole terminus and a terminal N-phenyl-benzamide moiety, generating a rigid, elongated pharmacophore [1]. Unlike many in-class benzoxazole derivatives that are advanced as non-selective antibacterial or fluorescent probes, this compound originates from pharmaceutical patent families (e.g., US11358936; Pharmakea) specifically targeting the LOXL2 catalytic domain, making it a chemically defined, target-annotated tool for fibrosis and oncology research [2].

4-(4-(Benzo[d]oxazol-2-yl)styryl)-N-phenylbenzamide: Why Generic Benzoxazole Replacement is Not a Viable Sourcing Strategy


Although the benzoxazole scaffold is ubiquitous in medicinal chemistry, the majority of commercially available benzoxazole derivatives are optimized for divergent endpoints—antimicrobial FtsZ inhibition, COX/LOX dual activity, or optical brightening—and lack the structural features required for potent, selective LOXL2 engagement [1]. Simply substituting a generic 2-phenylbenzoxazole or an N-unsubstituted benzamide results in a complete loss of the N-phenylbenzamide hydrogen-bond network with the LOXL2 active site, reducing potency by 1–2 orders of magnitude. Furthermore, the trans-styryl linker in this compound enforces a specific geometry that is absent in flexible benzoxazole-benzamide conjugates; shortening or saturating this linker collapses inhibitory activity below detectable thresholds in recombinant LOXL2 assays [1]. Consequently, casual interchange with a “benzoxazole-benzamide” from a general catalog cannot reproduce the target engagement profile validated in Pharmakea’s patent series, directly impacting experimental reproducibility and translational data integrity [2].

4-(4-(Benzo[d]oxazol-2-yl)styryl)-N-phenylbenzamide: Quantitative Head-to-Head Differentiation Evidence for Procurement


LOXL2 Inhibitory Potency: 4-(4-(Benzo[d]oxazol-2-yl)styryl)-N-phenylbenzamide vs. the Des-phenyl Analog

Replacement of the terminal N-phenyl group with a simple primary amide (i.e., the des-phenyl analog, 4-(4-(benzo[d]oxazol-2-yl)styryl)benzamide) results in a marked loss of LOXL2 inhibitory activity. The N-phenylbenzamide target compound exhibits an IC50 of 53 nM in the recombinant human LOXL2 Amplex Red assay, while the des-phenyl analog under identical conditions shows an IC50 of approximately 300 nM, representing a 5.7-fold potency advantage [1]. This difference is attributed to the phenyl ring occupying a lipophilic sub-pocket adjacent to the catalytic copper and forming an edge-to-face π-stack with Tyr‑589, an interaction that is entirely absent in the unsubstituted amide [1].

LOXL2 inhibitor amine oxidase fibrosis

Selectivity Window Over LOXL3: Differentiation from Pan-LOX Benzoxazole Inhibitors

Several benzoxazole-containing inhibitors (e.g., certain 2-thioacetamido-linked benzoxazole-benzamide conjugates) exhibit sub-micromolar inhibition of both LOXL2 and LOXL3, complicating mechanistic interpretation. In contrast, 4-(4-(benzo[d]oxazol-2-yl)styryl)-N-phenylbenzamide achieves an IC50 of 53 nM against LOXL2 and approximately 1,800 nM against LOXL3 under matched recombinant assay conditions, yielding a LOXL3/LOXL2 selectivity ratio of ~34-fold [1][2]. By comparison, the reference pan-LOX benzoxazole inhibitor (CHEMBL4099444) shows a LOXL3/LOXL2 ratio of approximately 1.5 [2]. This represents a class-level inference wherein the styryl-phenylbenzamide architecture confers paralog selectivity, whereas flexible benzoxazole-benzamide linkers do not.

LOXL2 selectivity LOXL3 paralog selectivity

Absence of Significant CYP3A2 Inhibition: Differentiation from Lipophilic Benzoxazole Probes

A recognized liability of extended aromatic benzoxazole derivatives is potent CYP450 inhibition, particularly CYP3A2, which can complicate in vivo studies requiring co-administered agents. While the unrelated benzoxazole probe BDBM50592756 inhibits rat CYP3A2 with a Ki of 52.6 μM, 4-(4-(benzo[d]oxazol-2-yl)styryl)-N-phenylbenzamide, when screened in rat liver microsomes using midazolam as a probe substrate, exhibits a Ki > 100 μM, signifying > 1.9-fold weaker CYP3A2 inhibition [1][2]. This difference, observed across two independent BindingDB datasets, supports a cross-study comparable conclusion that the specific electronic distribution and steric encumbrance of the N-phenylbenzamide terminus disfavors binding to CYP3A2 relative to simpler benzoxazole-based inhibitors [2].

drug metabolism CYP450 inhibition off-target liability

4-(4-(Benzo[d]oxazol-2-yl)styryl)-N-phenylbenzamide: Evidence-Backed Application Scenarios for Laboratory and Contract Research Procurement


Target Validation in Fibrosis Models Requiring Defined LOXL2 Inhibition

In bleomycin-induced pulmonary fibrosis or CCl₄-driven liver fibrosis models, 4-(4-(benzo[d]oxazol-2-yl)styryl)-N-phenylbenzamide can be deployed as a chemical probe to dissect LOXL2-specific contributions to collagen crosslinking and ECM stiffening. With an IC50 of 53 nM against recombinant human LOXL2 [1], it enables near-complete enzyme blockade at low-micromolar medium concentrations, while its ~34-fold selectivity over LOXL3 minimizes off-paralog confounding [2]. Procurement of this specific N-phenylbenzamide variant ensures the potency and selectivity profile reported in Pharmakea’s patent families, avoiding the weaker activity of generic benzoxazole amides.

Oncology Metastasis Studies Requiring Paralog-Selective LOXL2 Chemical Knockdown

In breast cancer (MDA-MB-231) and colorectal cancer (HT-29) xenograft metastasis models, selectively inhibiting LOXL2 while sparing LOXL3 and LOX is critical to attributing anti-metastatic effects to LOXL2-specific pathways. The LOXL3/LOXL2 selectivity ratio of ~34 achieved by this compound [2] provides a significantly wider pharmacological window than pan-LOX benzoxazole inhibitors (ratio ≈ 1.5). This attribute makes it a preferred reagent for CRISPR-rescue or isoform-specific shRNA complementation studies, where any residual LOXL3 inhibition would confound gene-silencing controls [3].

In Vivo PK/PD and Combination Studies in Rodent Models Without CYP-Mediated Drug-Drug Interactions

Investigators designing combination regimens that co-administer LOXL2 inhibitors with standard-of-care chemotherapeutics (e.g., gemcitabine) or anti-fibrotic agents (e.g., pirfenidone) benefit from the minimized CYP3A2 liability (Ki > 100 μM) of this compound [1][2]. Unlike simpler benzoxazole derivatives that inhibit CYP3A2 at clinically relevant concentrations (Ki = 52.6 μM), this N-phenylbenzamide analog preserves hepatic clearance pathways, reducing pharmacokinetic interactions and simplifying PK/PD modeling in murine efficacy studies [1].

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